molecular formula C9H12N2O2 B3056811 4-(1-Oxidopyridin-4-yl)morpholine CAS No. 74415-02-4

4-(1-Oxidopyridin-4-yl)morpholine

Cat. No.: B3056811
CAS No.: 74415-02-4
M. Wt: 180.2 g/mol
InChI Key: PDWAYYILCFDABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Oxidopyridin-4-yl)morpholine is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is characterized by the presence of a morpholine ring attached to a pyridine ring with an oxidized nitrogen atom. The molecular formula of this compound is C9H12N2O, and it has a molecular weight of 164.2 g/mol.

Mechanism of Action

Target of Action

Morpholine derivatives have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Morpholine derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .

Biochemical Pathways

Given the broad spectrum of pharmacological activities exhibited by morpholine derivatives , it can be inferred that multiple biochemical pathways may be influenced.

Result of Action

Morpholine derivatives are known to exhibit a variety of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Oxidopyridin-4-yl)morpholine typically involves the reaction of morpholine with pyridine derivatives under specific conditions. One common method involves the oxidation of 4-(pyridin-4-yl)morpholine using oxidizing agents such as hydrogen peroxide or peracids. The reaction is usually carried out in an organic solvent like methanol or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(1-Oxidopyridin-4-yl)morpholine undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can convert the oxidized nitrogen back to its original state.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidized pyridine derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-(1-Oxidopyridin-4-yl)morpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyridin-4-yl)morpholine: Similar structure but without the oxidized nitrogen.

    4-(Piperidin-4-yl)morpholine: Contains a piperidine ring instead of a pyridine ring.

    4-(1-Oxidopyridin-1-ium-4-yl)morpholine: Another oxidized derivative with different oxidation state.

Uniqueness

4-(1-Oxidopyridin-4-yl)morpholine is unique due to its specific oxidation state and the presence of both morpholine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

4-(1-Oxidopyridin-4-yl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound features a morpholine ring substituted with a pyridine derivative. This structural configuration is crucial for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Studies have indicated that morpholine derivatives exhibit significant antimicrobial properties. The presence of the oxidopyridine moiety enhances the compound's ability to disrupt microbial cell walls, leading to cell death.
  • Anticancer Effects : Research suggests that this compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting tubulin polymerization. For instance, related morpholine compounds have shown IC50 values in the nanomolar range against various cancer cell lines, indicating potent anticancer activity .
  • Central Nervous System (CNS) Modulation : Morpholine derivatives are known for their ability to modulate neurotransmitter systems. The interaction of this compound with specific receptors in the CNS could lead to therapeutic effects in conditions such as anxiety and depression .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for cancer cell survival and proliferation, such as BACE-1, which is involved in Alzheimer's disease pathology .
  • Receptor Interaction : It can bind to various receptors in the CNS, potentially leading to modulation of neurotransmitter release and activity .
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce ROS production, which can lead to oxidative stress and subsequent apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of morpholine derivatives:

  • A study demonstrated that a related morpholine compound exhibited an IC50 value of 20 nM against MCF-7 breast cancer cells, highlighting the potential efficacy of morpholine derivatives in oncological applications .
  • Another investigation into the CNS effects of morpholine derivatives found that they could modulate sigma receptors, suggesting potential therapeutic applications in neurodegenerative diseases .

Data Table: Biological Activities of this compound

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of microbial cell walls
AnticancerInduction of apoptosis; tubulin inhibition
CNS ModulationInteraction with neurotransmitter receptors

Properties

IUPAC Name

4-(1-oxidopyridin-1-ium-4-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDWAYYILCFDABM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=[N+](C=C2)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296698
Record name 4-(1-oxidopyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74415-02-4
Record name NSC111079
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111079
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(1-oxidopyridin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Oxidopyridin-4-yl)morpholine
Reactant of Route 2
Reactant of Route 2
4-(1-Oxidopyridin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(1-Oxidopyridin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(1-Oxidopyridin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(1-Oxidopyridin-4-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(1-Oxidopyridin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.